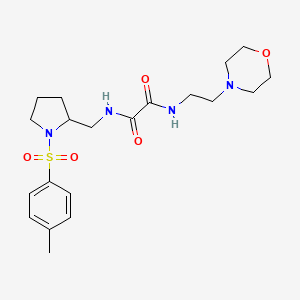

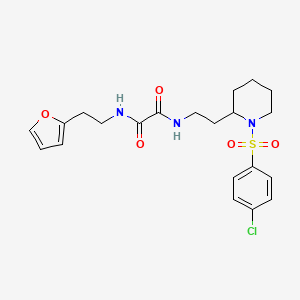

N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions with a focus on achieving high yield and purity. For instance, Kumar et al. (2007) described an efficient synthesis process for morpholine derivatives, highlighting the importance of bromination and cyclization steps in achieving desired outcomes (Kumar, Sadashiva, & Rangappa, 2007). These methods can provide a foundation for synthesizing the "N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide" compound by adapting the chemical reagents and conditions to suit the specific molecular structure of the target compound.

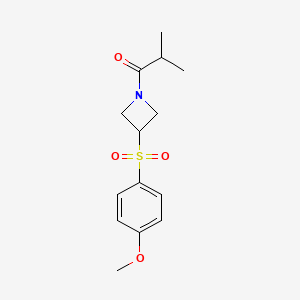

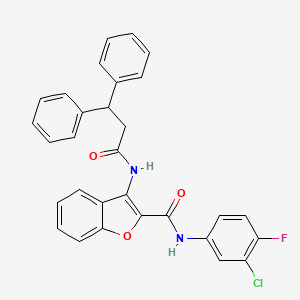

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the chemical behavior of a compound. Studies on related compounds, such as copper(II) complexes derived from morpholine analogs, reveal insights into their crystal structure and molecular geometry (Hang, Dong, & Wang, 2011). These analyses typically involve X-ray diffraction techniques, providing detailed information on bond lengths, angles, and overall molecular conformation, which are essential for predicting the reactivity and stability of the compound.

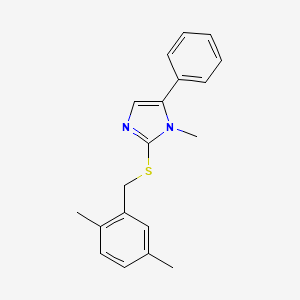

Chemical Reactions and Properties

The chemical reactions and properties of morpholine derivatives are influenced by their functional groups and molecular structure. For example, the reactivity of morpholine derivatives with lanthanide oxalates to form novel 3D framework structures showcases the potential for creating complex materials with unique properties (Zhu et al., 2009). These reactions often involve coordination chemistry and can lead to compounds with interesting luminescence and magnetic properties.

Physical Properties Analysis

The physical properties of a compound, such as melting point, boiling point, solubility, and crystallinity, are crucial for its application in real-world scenarios. Research on similar compounds provides a basis for estimating these properties. For instance, the structural analysis of copper(II) complexes offers insights into their stability and solubility characteristics, which are vital for their application in catalysis and material science (Hang, Dong, & Wang, 2011).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and compatibility with other compounds, determine the applicability of a compound in chemical synthesis, pharmaceuticals, and material science. Studies like the synthesis and characterization of morpholine analogs as dopamine receptor antagonists illustrate the importance of understanding these chemical properties for drug development and other applications (Witt et al., 2016).

Scientific Research Applications

Synthesis and Ligand Applications

One study presents the synthesis and competitive 7Li NMR studies of two morpholine-based ligands, highlighting their use in probing the complexation of these amines with various metal ions in different solvent systems. This research offers valuable information on the stability, stoichiometry, and thermodynamics of the complexes formed, providing a basis for further development of morpholine derivatives in coordination chemistry and metal ion detection (M. Rezaeivala et al., 2021).

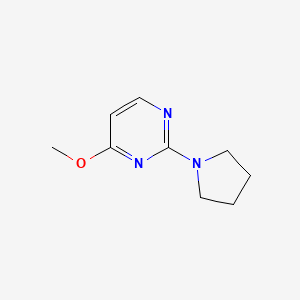

Catalysis and Reaction Mechanisms

Research on the synthesis of cadmium(II) Schiff base complexes, including a ligand similar in structural motifs to the query compound, reveals their potential as corrosion inhibitors on mild steel. This study not only explores the synthesis of these complexes but also their application in material science, specifically in corrosion protection, demonstrating the multifaceted uses of morpholine derivatives in industrial applications (Mriganka Das et al., 2017).

Pharmacological Studies

While direct pharmacological applications of N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide were not found, related research on morpholine and pyrrolidine compounds provides insight into their potential in drug development. For instance, studies on the blockade of orexin receptors and nitric oxide-induced blockade of NMDA receptors involve morpholine derivatives, suggesting their significance in neuroscience research and the development of therapeutics for sleep disorders and neuroprotection (C. Dugovic et al., 2009; O. Manzoni et al., 1992).

Environmental Monitoring and Sensing

Research on highly sensitive potentiometric sensors for thorium ions detection using a morpholine derivative self-assembled on silver nanoparticles illustrates the applicability of morpholine derivatives in environmental monitoring. This study showcases the potential of these compounds in the development of sensors for detecting metal ions in water, contributing to environmental protection and monitoring strategies (Z. Akl et al., 2016).

properties

IUPAC Name |

N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30N4O5S/c1-16-4-6-18(7-5-16)30(27,28)24-9-2-3-17(24)15-22-20(26)19(25)21-8-10-23-11-13-29-14-12-23/h4-7,17H,2-3,8-15H2,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQZSCPPQDEQGO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-morpholinoethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(2-thienyl)ethyl]-7-{[2-(trifluoromethyl)benzyl]amino}pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2484058.png)